dimethyl-1H-1,2,3-triazol-4-amine
Overview
Description
Dimethyl-1H-1,2,3-triazol-4-amine is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing two carbon atoms and three nitrogen atoms . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . The 1,2,3-triazole derivatives are known for their broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Scientific Research Applications
Applications in Agriculture and Medicine
Triazole derivatives, including dimethyl-1H-1,2,3-triazol-4-amine, have found extensive use in agriculture and medicine. These compounds serve as the foundational raw materials for producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, 3- and 4-substituted amino-1,2,4-triazoles are crucial for manufacturing plant protection products such as insecticides, fungicides, and plant growth regulators. In the pharmaceutical industry, these compounds are used to produce drugs with antimicrobial effects and those targeting cardiovascular diseases due to their anti-ischemic and membrane-stabilizing properties (Nazarov et al., 2021).
Material Science and Chemistry
In material science, triazole derivatives contribute to the development of heat-resistant polymers and products with fluorescent properties. These applications leverage the chemical stability and functional versatility of triazole compounds. The synthesis methods for these derivatives are crucial for creating materials with desired properties, including increased thermal stability and electrochemical stability. These materials are promising for developing proton-conducting fuel cell membranes and other advanced materials applications (Prozorova & Pozdnyakov, 2023).
Advanced Organic Synthesis
The synthetic flexibility of triazole derivatives allows for the creation of a wide range of organic compounds. Techniques such as copper-catalyzed azide-alkyne cycloadditions facilitate the synthesis of triazole compounds, which are integral in drug discovery and the development of new pharmaceuticals. These synthetic methods are essential for exploring new chemical entities with potential therapeutic applications (Kaushik et al., 2019).
Eco-friendly Synthesis Approaches
Recent advances in the synthesis of triazole derivatives emphasize eco-friendly procedures, utilizing greener catalysts and reducing environmental impact. These methodologies not only improve the synthetic efficiency of triazole compounds but also align with the principles of green chemistry, offering sustainable alternatives to traditional synthetic routes (de Souza et al., 2019).
Safety And Hazards
The safety data sheet for a related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, indicates that it may cause long-lasting harmful effects to aquatic life and may cause respiratory irritation . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The triazole derivatives have significant biological properties and are important in organocatalysis, agrochemicals, and materials science . Therefore, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
properties
IUPAC Name |
1,5-dimethyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-4(5)6-7-8(3)2/h5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCAMNSYQXGQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl-1H-1,2,3-triazol-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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